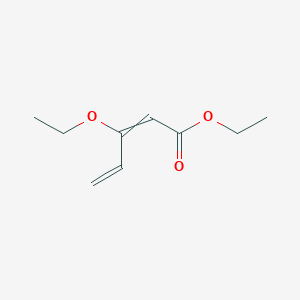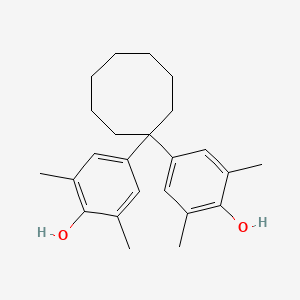
4,4'-(Cyclooctane-1,1-diyl)bis(2,6-dimethylphenol)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4,4’-(Cyclooctane-1,1-diyl)bis(2,6-dimethylphenol) is a bisphenol compound characterized by a cyclooctane ring connected to two symmetrical phenol groups, each substituted with two methyl groups at the 2 and 6 positions
Méthodes De Préparation
The synthesis of 4,4’-(Cyclooctane-1,1-diyl)bis(2,6-dimethylphenol) typically involves the reaction of cyclooctane derivatives with phenol derivatives under specific conditions. One common method involves the use of a Friedel-Crafts alkylation reaction, where cyclooctane is reacted with 2,6-dimethylphenol in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the catalyst. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity.
Analyse Des Réactions Chimiques
4,4’-(Cyclooctane-1,1-diyl)bis(2,6-dimethylphenol) can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of hydroquinone derivatives.
Substitution: The phenolic hydroxyl groups can undergo substitution reactions with reagents such as alkyl halides or acyl chlorides, forming ethers or esters, respectively.
Applications De Recherche Scientifique
4,4’-(Cyclooctane-1,1-diyl)bis(2,6-dimethylphenol) has several scientific research applications, including:
Chemistry: It is used as a monomer in the synthesis of polycarbonates and epoxy resins, which are important materials in the production of plastics and coatings.
Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions due to its phenolic structure.
Medicine: Research is being conducted on its potential use as an antioxidant and its role in preventing oxidative stress-related diseases.
Industry: It is used in the production of flame retardants, plasticizers, and stabilizers for polymers.
Mécanisme D'action
The mechanism of action of 4,4’-(Cyclooctane-1,1-diyl)bis(2,6-dimethylphenol) involves its interaction with various molecular targets and pathways. The phenolic hydroxyl groups can form hydrogen bonds with proteins and enzymes, potentially inhibiting their activity. Additionally, the compound’s antioxidant properties allow it to scavenge free radicals and prevent oxidative damage to cells and tissues.
Comparaison Avec Des Composés Similaires
4,4’-(Cyclooctane-1,1-diyl)bis(2,6-dimethylphenol) can be compared to other bisphenol compounds such as:
Bisphenol A (BPA): BPA is widely used in the production of polycarbonates and epoxy resins but has raised health concerns due to its estrogenic activity.
Bisphenol S (BPS): BPS is used as a substitute for BPA in various applications but has similar concerns regarding its safety.
Bisphenol F (BPF): BPF is another alternative to BPA with different physical and chemical properties, making it suitable for specific applications.
The uniqueness of 4,4’-(Cyclooctane-1,1-diyl)bis(2,6-dimethylphenol) lies in its cyclooctane ring structure, which provides distinct steric and electronic properties compared to other bisphenols, potentially leading to different reactivity and applications.
Propriétés
Numéro CAS |
92569-24-9 |
|---|---|
Formule moléculaire |
C24H32O2 |
Poids moléculaire |
352.5 g/mol |
Nom IUPAC |
4-[1-(4-hydroxy-3,5-dimethylphenyl)cyclooctyl]-2,6-dimethylphenol |
InChI |
InChI=1S/C24H32O2/c1-16-12-20(13-17(2)22(16)25)24(10-8-6-5-7-9-11-24)21-14-18(3)23(26)19(4)15-21/h12-15,25-26H,5-11H2,1-4H3 |
Clé InChI |
HUAATXYPSWZODB-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=CC(=C1O)C)C2(CCCCCCC2)C3=CC(=C(C(=C3)C)O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


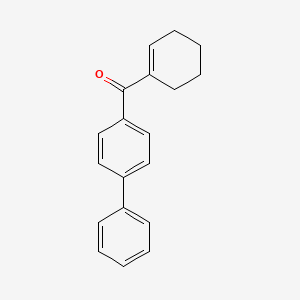
![2-[2-(2,4-Dimethoxyphenyl)-1-phenylethenyl]-1,3-benzothiazole](/img/structure/B14350273.png)
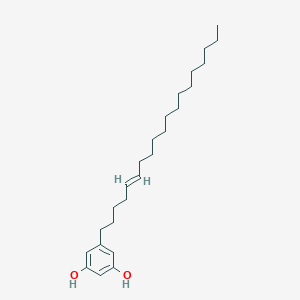
![1H-Imidazole, 2-[(3-nitrophenyl)azo]-4,5-diphenyl-](/img/structure/B14350278.png)
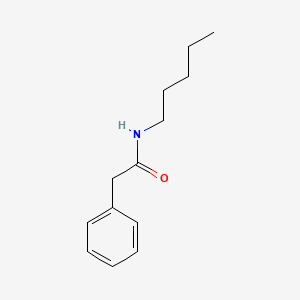
![2-[4-Chloro-5-(2-hydroxyethylsulfanyl)-2-nitrophenyl]sulfanylethanol](/img/structure/B14350287.png)

![6-Methoxy-4-methylbenzo[h]quinolin-2(1H)-one](/img/structure/B14350298.png)
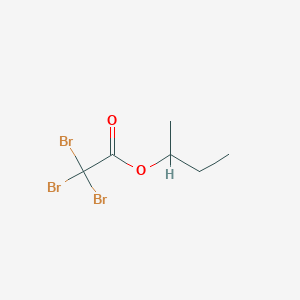
![2-[2-(Diethylamino)ethyl]hexahydro-1H-isoindole-1,3(2H)-dione](/img/structure/B14350311.png)
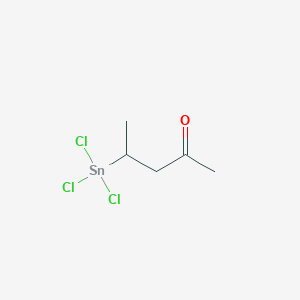
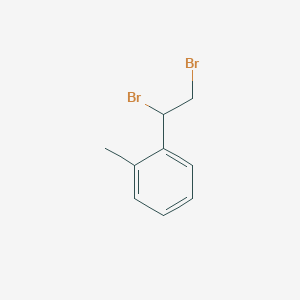
![5,8-Dimethoxynaphtho[2,3-c]acridin-14(13H)-one](/img/structure/B14350326.png)
